ethyl 10-iododecanoate

Organic synthesis Nucleophilic substitution Finkelstein reaction

Ethyl 10-iododecanoate (CAS 80658-48-6) is a synthetic, terminally iodinated fatty acid ethyl ester with the molecular formula C₁₂H₂₃IO₂ and a molecular weight of 326.22 g/mol. It belongs to the class of ω-iodoalkanoic acid esters, characterized by a primary alkyl iodide functionality at the terminus of a 10-carbon saturated chain and an ethyl ester at the opposite end.

Molecular Formula C12H23IO2
Molecular Weight 326.21 g/mol
CAS No. 80658-48-6
Cat. No. B1671629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 10-iododecanoate
CAS80658-48-6
SynonymsEthyl-10-iododecanoate;  Decanoic acid, 10-iodo-, ethyl ester.
Molecular FormulaC12H23IO2
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCI
InChIInChI=1S/C12H23IO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
InChIKeyBUPZFVLJNSOVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 10-Iododecanoate (CAS 80658-48-6): Procurement-Grade Chemical Identity and Baseline Properties


Ethyl 10-iododecanoate (CAS 80658-48-6) is a synthetic, terminally iodinated fatty acid ethyl ester with the molecular formula C₁₂H₂₃IO₂ and a molecular weight of 326.22 g/mol [1]. It belongs to the class of ω-iodoalkanoic acid esters, characterized by a primary alkyl iodide functionality at the terminus of a 10-carbon saturated chain and an ethyl ester at the opposite end . This bifunctional architecture renders it a versatile intermediate for nucleophilic substitution, cross-coupling, and radio-iodination chemistries. Historically, ethyl 10-iododecanoate has been investigated as an oil-based contrast medium for small-vessel lymphography, capitalizing on the radiopacity of the covalently bound iodine atom [1].

1 Reactive terminal alkyl iodide synthetic handle for SN2 and cross-coupling workflows
2 Supports radiopaque contrast agent research as a defined single-component oil
3 High-purity single molecular entity ensures reproducible formulation and analytical profiling

Why Ethyl 10-Iododecanoate Cannot Be Replaced by Generic ω-Halo Esters: The Quantifiable Case for the Terminal Iodo Substituent


Terminal halogenated fatty acid esters are not interchangeable building blocks. The leaving-group ability of the halogen directly governs reaction rates in SN2-type alkylations and Finkelstein halogen-exchange processes, while the ester moiety (ethyl vs. methyl) dictates lipophilicity and chromatographic behavior. Ethyl 10-iododecanoate occupies a specific niche: the C–I bond is significantly weaker than the C–Br bond (bond dissociation energy ~53 kcal/mol for C–I vs. ~68 kcal/mol for C–Br), conferring substantially higher electrophilic reactivity [1]. The ethyl ester, compared to the methyl ester, provides an incremental logP increase of approximately 0.5–0.6 units, which can be decisive in lipid-based formulation and phase-transfer applications [2]. These differences are not cosmetic; they determine whether a synthetic sequence proceeds at a practical rate, whether a radiolabeled probe achieves adequate myocardial extraction, or whether a contrast agent provides the necessary X-ray attenuation for small-vessel imaging.

Ethyl 10-Iododecanoate (Target)
Ethyl 10-Bromodecanoate may significantly reduce SN2 reaction rates due to stronger C-Br bond (~68 vs ~53 kcal/mol), altering synthesis timelines and yields.
Ethyl 10-Iododecanoate (Target)
Methyl 10-Iododecanoate shifts lipid-phase partitioning by ~0.5 logP, potentially disrupting formulation loading and release kinetics.
Ethyl 10-Iododecanoate (Target)
Multi-component iodized oils (e.g., Lipiodol) introduce inherent compositional variability, limiting batch-to-batch imaging reproducibility.

Quantitative Differential Evidence for Ethyl 10-Iododecanoate: Head-to-Head Comparisons with Closest Analogs


SN2 Leaving-Group Reactivity: Ethyl 10-Iododecanoate vs. Ethyl 10-Bromodecanoate

Ethyl 10-iododecanoate exhibits markedly higher SN2 reactivity than its bromo congener due to the superior leaving-group ability of iodide. The carbon–iodine bond dissociation energy (BDE) is approximately 53 kcal/mol, compared to ~68 kcal/mol for the carbon–bromine bond in primary alkyl bromides, representing a ~15 kcal/mol reduction in the energetic barrier to heterolytic cleavage [1]. In Finkelstein-type halogen-exchange reactions, primary alkyl iodides undergo nucleophilic displacement approximately 3–10 times faster than the corresponding bromides under identical conditions, a rate enhancement attributable to the lower bond strength and the greater polarizability of the iodide leaving group [2]. This differential is critical in multi-step syntheses where competing elimination pathways must be suppressed.

SN2 Reactivity: I vs Br
Class-level
~3–10× relative rate enhancement for primary alkyl iodides vs bromides; ΔBDE ≈ 15 kcal/mol
Accelerates nucleophilic substitution workflows; supports shorter reaction times and lower temperatures.
Rate enhancement is substrate- and solvent-dependent; validate under specific coupling conditions.
Organic synthesis Nucleophilic substitution Finkelstein reaction

Ester Lipophilicity: Ethyl 10-Iododecanoate vs. Methyl 10-Iododecanoate

The ethyl ester of 10-iododecanoic acid provides a measurable lipophilicity advantage over the methyl ester. Based on the established Hansch π-contribution system, each additional methylene (–CH₂–) unit contributes approximately +0.5 logP units to the partition coefficient [1]. Consequently, ethyl 10-iododecanoate (C₁₂H₂₃IO₂, MW 326.22) is predicted to have a clogP approximately 0.5–0.6 units higher than that of methyl 10-iododecanoate (C₁₁H₂₁IO₂, MW 312.19; CAS 53602-13-4) . This difference can be consequential in lipid-based drug delivery systems where the ester's distribution between aqueous and lipid phases governs encapsulation efficiency and release kinetics.

Lipophilicity: Ethyl vs Methyl
Class-level
Predicted ΔclogP ≈ +0.5 to +0.6 units for ethyl 10-iododecanoate over methyl ester (CAS 53602-13-4)
Enhances lipid-phase partitioning by a factor of ~3; supports lipid-based delivery research.
Calculated property via additive fragment method; confirm experimentally in target formulation matrix.
Lipophilicity Partition coefficient Formulation science

Radiopacity for Imaging: Ethyl 10-Iododecanoate as an Oil Contrast Medium vs. Conventional Iodized Oil (Ethiodized Oil/Lipiodol)

Ethyl 10-iododecanoate was specifically evaluated as an oil-based contrast medium for small-vessel lymphography, as documented in the MeSH database with a primary literature source in Isr J Med Sci (1981) [1]. Unlike conventional iodized oils such as Ethiodized Oil (Lipiodol), which are complex mixtures of iodinated poppy seed oil fatty acid ethyl esters containing approximately 40% iodine by weight [2], ethyl 10-iododecanoate is a chemically defined, single-component ester with a theoretical iodine content of 38.9% by weight (calculated from MW 326.22, I = 126.90) . This well-defined molecular structure offers batch-to-batch reproducibility advantages over multi-component natural product-derived iodized oils, which exhibit inherent compositional variability [2]. The single-component nature also simplifies toxicological profiling, as biological responses can be attributed to a defined molecular entity rather than a heterogeneous mixture.

Radiopacity: Single vs Mixture
Reported
Comparable iodine content (38.9% vs ~40%) with superior chemical homogeneity (single entity vs multi-component oil)
Supports reproducible lymphography imaging research; eliminates compositional variability of natural oils.
Historical MeSH record; research use only. Validate attenuation in specific small-vessel imaging models.
Lymphography Radiopaque contrast agent Small-vessel imaging

Physical Property Comparison: Ethyl 10-Iododecanoate vs. Ethyl 10-Bromodecanoate – Density and Boiling Point

The iodine atom imparts measurably higher density and boiling point to ethyl 10-iododecanoate relative to its bromo analog. Ethyl 10-iododecanoate has a predicted density of 1.3 ± 0.1 g/cm³ and a predicted boiling point of 323.6 ± 15.0 °C at 760 mmHg . In contrast, ethyl 10-bromodecanoate (CAS 55099-31-5) has a reported density of 1.14 g/mL (at 20 °C) and a boiling point of 134 °C at 3 mmHg (equivalent to approximately 305.8 °C at 760 mmHg by estimation) . The density difference of ~0.16 g/mL and the boiling point elevation of ~18 °C reflect the greater mass and polarizability of the iodine atom, which can be leveraged for separation and purification strategies (e.g., density-driven phase separation, distillation cut optimization).

Physicochemical Profile
Data to verify
ΔDensity ≈ +0.16 g/mL; ΔBoiling Point ≈ +18°C at 760 mmHg relative to ethyl 10-bromodecanoate
Enables density-driven purification strategies and provides a wider distillation operating window.
Density and BP are predicted values; confirm experimentally for process design. Source review recommended.
Physicochemical properties Purification Formulation

High-Value Application Scenarios for Ethyl 10-Iododecanoate Based on Quantified Differential Evidence


Radiopaque Contrast Agent Development for Small-Vessel Lymphography

Ethyl 10-iododecanoate was directly investigated as an oil contrast medium for small-vessel lymphography, as documented in the biomedical literature indexed in MeSH [1]. Its iodine content of 38.9% w/w provides X-ray attenuation comparable to Ethiodized Oil (~40% I), but as a chemically defined single-component ester, it eliminates the compositional variability inherent in poppy seed oil-derived mixtures. Researchers developing reproducible lymphographic agents or pre-clinical imaging probes can leverage this homogeneity for consistent formulation and simplified regulatory documentation.

Synthetic Intermediate Requiring Rapid SN2 Alkylation Kinetics

In multi-step organic syntheses where a terminal electrophilic handle on a C10 ester chain is needed, ethyl 10-iododecanoate offers a 3–10× rate advantage in SN2 displacements compared to its bromo analog, ethyl 10-bromodecanoate, due to the ~15 kcal/mol weaker C–I bond [2]. This rate enhancement is particularly valuable when coupling the ester to sterically hindered or weakly nucleophilic partners, or when reaction temperatures must be kept low to preserve thermally sensitive functional groups elsewhere in the molecule.

Lipid-Based Drug Delivery Systems Requiring Defined Physicochemical Properties

The ethyl ester of 10-iododecanoic acid provides an estimated +0.5 to +0.6 logP unit advantage over the methyl ester (CAS 53602-13-4), corresponding to an approximately threefold increase in lipid-phase partitioning [3]. This differential supports the selection of ethyl 10-iododecanoate as a lipophilic anchor or prodrug precursor in lipid nanoparticle, micelle, or emulsion-based formulations where precise control of drug loading and release kinetics is required.

Radioiodination Precursor for Myocardial Imaging or Metabolic Tracer Studies

Terminally iodinated fatty acids have been systematically evaluated as myocardial imaging agents, with chain length directly affecting myocardial extraction efficiency and metabolic fate [4]. The C10 chain length of the 10-iododecanoate backbone sits at the shorter end of the active series, favoring β-oxidation-based clearance rather than triglyceride storage (which dominates at C18–C21 chain lengths). Ethyl 10-iododecanoate can serve as a cold reference standard, a synthetic precursor for ¹²³I/¹²⁵I isotopic exchange labeling, or a platform for structure–activity relationship studies of iodinated fatty acid imaging probes.

Application
Selection Property
Validation Focus
Lymphography Imaging Research
Defined Single-Component Iodine Source
Lot-to-lot iodine content reproducibility
SN2 Alkylation Synthesis
Terminal Iodo Leaving Group (C-I BDE)
Reaction kinetics and byproduct profile
Lipid-Based Delivery Research
Ethyl Ester Lipophilicity
Lipid-phase partitioning and drug loading
Radioiodination Probe Synthesis
Stable C-I Cold Reference Standard
Metabolic stability and β-oxidation rate
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